molecular formula C8H14O2 B8254393 6alpha-Propyltetrahydro-2H-pyran-2-one

6alpha-Propyltetrahydro-2H-pyran-2-one

Cat. No.: B8254393
M. Wt: 142.20 g/mol
InChI Key: FYTRVXSHONWYNE-ZETCQYMHSA-N
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Description

6α-Propyltetrahydro-2H-pyran-2-one is a lactone derivative belonging to the tetrahydro-2H-pyran-2-one family. Its structure features a six-membered oxygen-containing ring (pyranone) with a propyl substituent at the 6α position, which confers distinct stereochemical and physicochemical properties.

Properties

IUPAC Name

(6S)-6-propyloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTRVXSHONWYNE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CCCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Applications
6α-Propyltetrahydro-2H-pyran-2-one 6α-propyl ~156.22 (calculated) Not reported Not reported Hypothetical synthesis target
6-Nonyltetrahydro-2H-pyran-2-one 6-nonyl ~240.39 (estimated) Not reported Not reported Analytical standard
4-Methoxy-6-(2-phenylethyl)-2H-pyran-2-one 4-methoxy, 6-phenethyl ~254.28 (calculated) Not reported Not reported Reference substance

Key Observations:

Substituent Chain Length: The 6-nonyl substituent in 6-nonyltetrahydro-2H-pyran-2-one introduces significant hydrophobicity compared to the shorter 6α-propyl group. This likely increases lipophilicity, impacting solubility and bioavailability .

Substituent Type: The 4-methoxy and 6-phenethyl groups in 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one introduce electronic and steric effects.

Stereochemistry: The α-configuration of the propyl group in 6α-Propyltetrahydro-2H-pyran-2-one may lead to distinct spatial interactions compared to non-chiral analogs (e.g., 6-nonyl derivative), affecting crystallinity or biological target binding.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve ring substituents and propyl chain conformation (e.g., δ 4.3–4.7 ppm for pyranone ring protons) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₈H₁₂O₂: 140.0837 Da) and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for confirming α-configuration .

How do reaction mechanisms differ between acid-catalyzed and base-mediated syntheses of pyranone derivatives?

Q. Advanced Research Focus

  • Acid-Catalyzed Pathways : Protonation of carbonyl groups facilitates cyclization via intramolecular nucleophilic attack (e.g., H₂SO₄-mediated formation of 4-hydroxy-6-methylpyran-2-one) .
  • Base-Mediated Routes : Deprotonation of enolates enables conjugate additions, as seen in phosphine-catalyzed annulations where zwitterion intermediates dictate regioselectivity .
    Contradictions in literature data (e.g., yield disparities under similar conditions) may arise from trace impurities or solvent polarity effects, necessitating kinetic studies .

How can researchers reconcile contradictory bioactivity data reported for pyranone derivatives in different studies?

Advanced Research Focus
Discrepancies in bioactivity (e.g., antioxidant vs. pro-inflammatory effects) may stem from:

  • Structural Analogues : Minor substituent changes (e.g., hydroxyl vs. propyl groups) alter binding affinity to targets like COX-2 .
  • Assay Conditions : Varying cell lines (e.g., RAW 264.7 vs. HEK293) or concentrations (µM vs. mM) impact observed activity. Meta-analyses using standardized protocols (e.g., OECD guidelines) are recommended .

What strategies are recommended for addressing gaps in toxicity and ecotoxicological data for 6α-propyltetrahydro-2H-pyran-2-one?

Q. Advanced Research Focus

  • In Silico Prediction : Tools like EPA DSSTox or QSAR models estimate acute toxicity (e.g., LD₅₀) based on structural analogs .
  • In Vitro Testing : Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) provide preliminary data .
  • Environmental Risk Assessment : Evaluate biodegradability (OECD 301F) and bioaccumulation potential (log P calculations) .

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